molecular formula C10H8N6O2 B5861473 N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5861473
M. Wt: 244.21 g/mol
InChI Key: QQWZYIHYACFXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in various biological processes. It has also been found to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, inflammation, and neurodegenerative diseases. It has also been found to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a promising candidate for various types of research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential uses in the treatment of various diseases. Another direction is to explore its potential as a drug candidate, which may involve modifying its chemical structure to improve its efficacy and reduce its side effects. Additionally, further studies may be needed to determine its safety and toxicity profile. Overall, N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has the potential to be a valuable tool for scientific research and may have implications for the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 5-methylisoxazole-3-carboxylic acid with triethyl orthoformate, followed by the reaction of the resulting product with 5-amino-1,2,4-triazole. The final product is obtained through the reaction of the intermediate product with acetic anhydride. The synthesis process has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2/c1-6-5-7(15-18-6)12-9(17)8-13-10-11-3-2-4-16(10)14-8/h2-5H,1H3,(H,12,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWZYIHYACFXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.